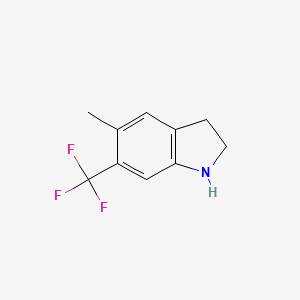

5-Methyl-6-(trifluoromethyl)indoline

Description

5-Methyl-6-(trifluoromethyl)indoline is a bicyclic organic compound featuring a six-membered benzene ring fused to a five-membered saturated ring containing a nitrogen atom (indoline scaffold). Its molecular formula is C₁₀H₁₀F₃N, with a molecular weight of 201.19 g/mol and CAS number 200711-22-4 . The trifluoromethyl (-CF₃) group at position 6 and the methyl (-CH₃) group at position 5 confer distinct electronic and steric properties, making it a valuable intermediate in medicinal chemistry, particularly in synthesizing autophagy inhibitors and carboxamide derivatives .

Key synthetic routes involve multi-step processes, including Grignard reactions (e.g., methyl lithium) and catalytic hydrogenation . For instance, SmithKline Beecham PLC’s patented method reduces intermediates using hydrogen and palladium on charcoal, followed by solvent exchange to optimize yield .

Properties

IUPAC Name |

5-methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N/c1-6-4-7-2-3-14-9(7)5-8(6)10(11,12)13/h4-5,14H,2-3H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJDNGKSDFPRJQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(F)(F)F)NCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10441041 | |

| Record name | 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200711-22-4 | |

| Record name | 5-Methyl-6-(trifluoromethyl)-2,3-dihydro-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10441041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the metal-free oxidative trifluoromethylation of indoles using CF3 reagents . This reaction can be carried out under mild conditions, making it suitable for the synthesis of various indoline derivatives.

Industrial Production Methods

Industrial production of 5-Methyl-6-(trifluoromethyl)indoline may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-6-(trifluoromethyl)indoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This reaction can convert nitro groups to amines or reduce double bonds.

Substitution: Electrophilic and nucleophilic substitution reactions can modify the indoline ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

Substitution: Reagents like halogens, alkyl halides, and sulfonyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated indoline derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for several applications across different domains:

Medicinal Chemistry

5-Methyl-6-(trifluoromethyl)indoline is recognized for its potential therapeutic properties. It exhibits:

- Antiviral Activity : The compound has shown promise in inhibiting viral replication through interaction with specific viral enzymes.

- Anti-inflammatory Properties : It modulates inflammatory pathways, potentially serving as a treatment for inflammatory diseases.

- Anticancer Activity : Research indicates that it may inhibit tumor growth by targeting specific cancer-related proteins, such as p97 ATPase .

Biological Research

The biological activities of this compound include:

- Antimicrobial Effects : It demonstrates activity against various microbial strains, suggesting its utility in treating infections.

- Neuroprotective Properties : The compound shows potential in protecting neuronal cells from damage, indicating possible applications in neurodegenerative diseases .

Industrial Applications

In addition to its medicinal uses, this compound is applied in:

- Agrochemicals : Its properties make it suitable for developing pesticides and herbicides.

- Dyes and Pigments : The compound's unique color properties can be harnessed in dye manufacturing .

Case Study 1: Anticancer Activity

In a study investigating the anticancer effects of indole derivatives, this compound was found to significantly inhibit the growth of various cancer cell lines. The mechanism was linked to its ability to interfere with critical signaling pathways involved in cell proliferation .

Case Study 2: Antiviral Properties

Research demonstrated that this compound effectively inhibits specific viral enzymes, leading to reduced viral replication rates. This finding supports its potential use as a lead compound in antiviral drug development .

Mechanism of Action

The mechanism of action of 5-Methyl-6-(trifluoromethyl)indoline involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and bind to target proteins. This interaction can modulate the activity of enzymes, receptors, and other biomolecules, leading to various biological effects .

Comparison with Similar Compounds

Structural Comparison

Key Observations :

- Core Heterocycles: Indoline (saturated) vs. indazole (aromatic, two adjacent nitrogens) vs. pyrimidinone (six-membered ring with two nitrogens).

- Substituent Effects: The -CF₃ group enhances lipophilicity and metabolic stability. Chloro/bromo substituents (e.g., in pyrimidinones or sulfonamides) increase steric bulk and alter electronic properties .

Key Observations :

- Complexity: Indoline synthesis requires multi-step protocols (e.g., Grignard reactions, hydrogenation), while pyrimidinones are synthesized via condensation and hydrolysis .

- Catalysts: Lithium-based catalysts (e.g., LiHMDS) are critical for pyrimidinone cyclization, whereas palladium catalysts enable indoline reduction .

Key Observations :

Biological Activity

5-Methyl-6-(trifluoromethyl)indoline is a compound within the indoline family, notable for its diverse biological activities and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Overview of this compound

This compound is characterized by the presence of a trifluoromethyl group, which enhances its lipophilicity and metabolic stability. This structural feature is crucial for its interaction with biological targets, including enzymes and receptors. The compound's synthesis typically involves methods such as the Leimgruber–Batcho indole synthesis, where an aryl hydrazine reacts with an aldehyde or ketone to form the indoline core, followed by the introduction of the trifluoromethyl group using reagents like trifluoromethyl iodide.

The biological activity of this compound can be attributed to its interaction with specific molecular targets. The trifluoromethyl group significantly increases binding affinity to various enzymes and receptors, enhancing the compound's efficacy in biological assays. For instance, studies have shown that modifications at the C-5 position of indole derivatives can lead to substantial variations in their inhibitory activities against specific proteins, such as p97 ATPase .

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit cancer cell proliferation across various cell lines. For example:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 0.24 |

| HepG2 | 0.71 |

| A549 | 3.8 |

These values suggest that the compound is more potent than some clinically utilized agents like erlotinib .

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. In various assays, it has shown effectiveness against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and interference with metabolic pathways.

Neuroprotective Effects

Recent studies have explored the potential neuroprotective effects of this compound. It has been evaluated for its ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease treatment. Preliminary results indicate an IC50 value of approximately 20 µM against AChE, suggesting potential as a therapeutic agent for cognitive disorders .

Case Studies

- Inhibition of p97 ATPase : A study highlighted the structure-activity relationship (SAR) of various indole derivatives, including this compound, revealing that this compound exhibits low nanomolar inhibition against p97 ATPase, a target implicated in cancer progression .

- Anticancer Efficacy : In a comparative analysis with other indole derivatives, this compound was found to exhibit superior cytotoxicity against MCF-7 breast cancer cells compared to methylated and methoxylated analogues .

- Neuroprotective Potential : A recent investigation into compounds with similar structures found that those containing trifluoromethyl groups displayed enhanced neuroprotective effects in models of oxidative stress-induced neuronal damage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.